molecular formula C12H16ClN3 B1433405 5-ethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1788991-17-2

5-ethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B1433405
CAS RN: 1788991-17-2
M. Wt: 237.73 g/mol
InChI Key: GTLBQCHOCIOFFQ-UHFFFAOYSA-N
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Description

5-ethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine hydrochloride (5-EPMPA-HCl) is a synthetic compound that has been used in scientific research since the late 1980s. It is a pyrazolone derivative of the pyrazole family and is structurally related to the drug phenytoin. 5-EPMPA-HCl has been studied for its potential applications in the fields of neuroscience and pharmacology.

Scientific Research Applications

Chemical Synthesis and Modification

  • Conversion into Various Derivatives : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which share a structural similarity to the compound , can be converted into various derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others upon treatment with different reagents (Harb et al., 1989).

  • Synthesis of Pyrazole Carboxylic Acid Derivatives : Ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate compound was used to synthesize pyrazole carboxylic acid derivatives (Kasımoğulları et al., 2010).

Industrial Applications

  • Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant reduction in corrosion rates (Herrag et al., 2007).

Pharmaceutical and Medicinal Chemistry

  • Antiglaucoma Activity : The synthesized pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide showed inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for antiglaucoma activity (Kasımoğulları et al., 2010).

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed promising antimicrobial and anticancer activity (Hafez et al., 2016).

  • Antioxidant Properties : A pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and evaluated for its antioxidant properties (Naveen et al., 2021).

Material Science

  • Dye Synthesis : 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a related compound, was used as a coupling component in the synthesis of carboxylic pyrazolone based mono-/bi-heterocyclic dyes (Tao et al., 2019).

properties

IUPAC Name

5-ethyl-1-(3-methylphenyl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-3-12-11(13)8-14-15(12)10-6-4-5-9(2)7-10;/h4-8H,3,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLBQCHOCIOFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC(=C2)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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